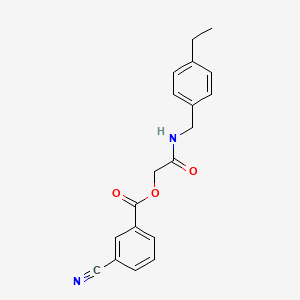

![molecular formula C21H26N4O B2602926 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 862811-57-2](/img/structure/B2602926.png)

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

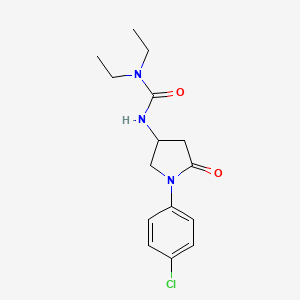

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been identified as a selective DDR1 inhibitor .

Synthesis Analysis

The synthesis of this compound has been studied in the past. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 68.5 Ų .Aplicaciones Científicas De Investigación

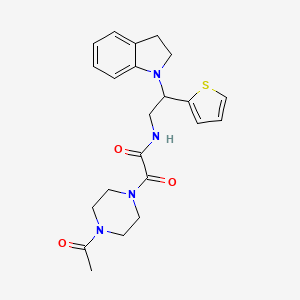

Synthesis and Pharmacological Potential

This compound, belonging to the chemical class of imidazopyrimidines, has been explored in various contexts of scientific research, primarily focusing on its synthesis and potential pharmacological applications. The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , has been extensively studied due to their relevance in medicinal chemistry. For instance, the synthesis of 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine has been investigated for potential anticonvulsant activities, with some derivatives showing significant activity against MES-induced seizures (Cesur & Cesur, 1994). Similarly, 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity and CDK inhibitor activity, revealing compounds with promising cytotoxic activities and selectivity (Vilchis-Reyes et al., 2010).

Chemical Synthesis and Structural Elucidation

The compound's structural framework is conducive to heterocyclic chemistry's exploration, enabling the creation of diverse derivatives with potential biological activities. Research into the intramolecular heterocyclization of N-(pyrimidin-2-yl)imines has led to the synthesis of compounds with potential for further chemical transformation and exploration in drug development (Sokolov & Aksinenko, 2009). Moreover, efficient, microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and potential for rapid synthesis of complex molecules within this chemical class (Darweesh et al., 2016).

Biological Evaluation and Activity Screening

The pharmacological exploration of imidazopyrimidines extends to evaluating their potential as antineoplastic, anti-inflammatory, and analgesic agents. Novel syntheses of N-aryl, pyridine-, and pyrazine-fused pyrimidones have opened pathways for the creation of compounds with varied biological activities, paving the way for the development of new therapeutic agents (Friary et al., 1993). Additionally, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for anticancer and anti-5-lipoxygenase activities, highlighting the potential of this chemical class in addressing a range of diseases (Rahmouni et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCGFXTDMJATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

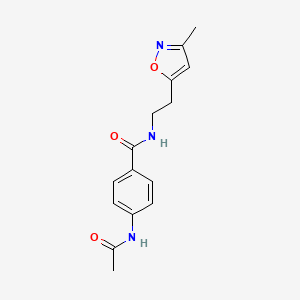

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

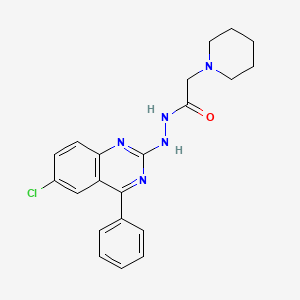

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

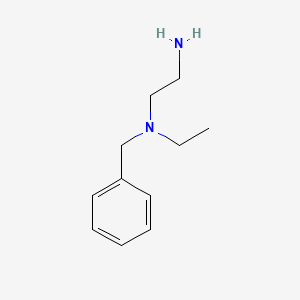

![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)